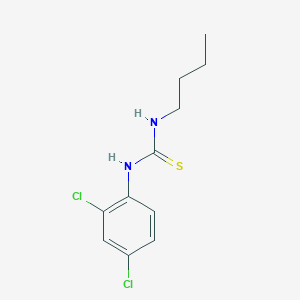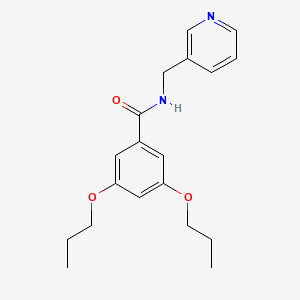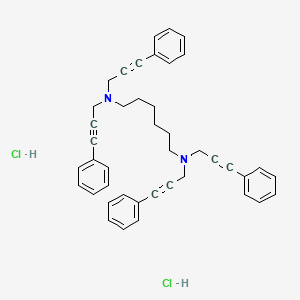![molecular formula C19H35N3O2 B5104196 (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since gained popularity among researchers due to its unique properties and potential applications in various fields.
作用機序
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is believed to exert its psychedelic effects by binding to the 5-HT2A receptor and activating the phospholipase C pathway, which leads to the release of intracellular calcium ions and the activation of protein kinase C. This cascade of events ultimately leads to the modulation of neuronal activity and the alteration of perception and cognition.
Biochemical and Physiological Effects:
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been shown to increase heart rate, blood pressure, and body temperature in human subjects. It has also been found to increase the levels of cortisol, a stress hormone, in the blood. (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been shown to have a longer duration of action compared to other psychedelic compounds such as LSD, with effects lasting up to 12 hours.
実験室実験の利点と制限
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has also been found to be less toxic compared to other psychedelic compounds such as MDMA. However, (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has limitations as a research tool due to its psychoactive effects, which can make it difficult to control for variables such as set and setting.
将来の方向性
There are several future directions for research on (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of its effects on brain function and connectivity using techniques such as functional magnetic resonance imaging (fMRI) and electroencephalography (EEG). Additionally, further research is needed to understand the long-term effects of (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine on the brain and its potential for abuse.
Conclusion:
In conclusion, (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is a synthetic psychedelic compound that has gained popularity among researchers due to its unique properties and potential applications in various fields. Its mechanism of action involves the activation of the phospholipase C pathway, which leads to the modulation of neuronal activity and the alteration of perception and cognition. (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for use in laboratory experiments, but its psychoactive effects can make it difficult to control for variables. Future research on (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine may lead to a better understanding of its potential therapeutic applications and its effects on brain function and connectivity.
合成法
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine can be synthesized through a multistep reaction process starting from the precursor compound 2,5-dimethoxybenzaldehyde. The first step involves the conversion of the aldehyde to the corresponding nitrostyrene through a Henry reaction. The nitrostyrene is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the alkylation of the amine with 3-(dimethylamino)propyl chloride to yield (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine.
科学的研究の応用
(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been used in various scientific studies to investigate its effects on the central nervous system. One study found that (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has a high affinity for the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. (2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has also been found to induce visual hallucinations, altered perception of time, and mystical experiences in human subjects.
特性
IUPAC Name |
N'-[(2,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)11-7-13-22(14-8-12-21(3)4)16-17-15-18(23-5)9-10-19(17)24-6/h9-10,15H,7-8,11-14,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFPDMPZCLLMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)



![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)

![3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104208.png)

![5-imino-2-phenyl-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)